molecular formula C18H16ClN3O4S B11337388 2-(3-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11337388
M. Wt: 405.9 g/mol
InChI Key: FJRXCQBYHPMQAZ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C19H24ClNO4 , is a fascinating molecule that combines elements from different chemical families. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with 4-chlorophenoxyacetic acid 4-CPA ), which serves as a precursor. Here’s a simplified synthetic route:

  • Esterification : 4-CPA reacts with 2-(3,4-dimethoxyphenyl)ethylamine to form the corresponding ester.
  • Hydrolysis : The ester undergoes hydrolysis to yield the final compound.

Industrial Production:: While research laboratories often synthesize this compound in small quantities, industrial production typically involves large-scale processes. Unfortunately, specific industrial methods are not widely documented due to its limited commercial use.

Chemical Reactions Analysis

This compound can participate in various reactions:

  • Oxidation : It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
  • Reduction : Reduction reactions could modify its chemical structure.
  • Substitution : Substituting functional groups can alter its properties.

Common reagents and conditions depend on the specific reaction. Major products formed during these reactions would vary accordingly.

Scientific Research Applications

Researchers have explored several applications for this compound:

  • Medicine : It might exhibit pharmacological effects, making it relevant for drug development.
  • Agriculture : Some derivatives of this compound have pesticidal properties.
  • Materials Science : Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H16ClN3O4S/c1-24-14-7-6-11(8-15(14)25-2)17-21-18(27-22-17)20-16(23)10-26-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

FJRXCQBYHPMQAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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